molecular formula C5H3N5 B8592026 Cyanamide, (1-amino-2,2-dicyanoethenyl)- CAS No. 189883-93-0

Cyanamide, (1-amino-2,2-dicyanoethenyl)-

Cat. No. B8592026
M. Wt: 133.11 g/mol
InChI Key: UMXIANHOYHXWIQ-UHFFFAOYSA-N
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Patent
US05344955

Procedure details

To a 1 liter flask is charged 89 gm(1.0 mole) of sodium dicyanamide and 282 ml of N,N-dimethylacetamide. The stirred mixture is heated to 147° C. and 72.6 gm (1.1 mole) of malononitrile in 72.6 gm of N,N-dimethylacetamide is added dropwise over 2 hours and 25 minutes. The mixture is stirred at 147° C. for an additional 3 hours and 15 minutes; then cooled to 60° C. Next the reaction mixture is charged to a 2 liter flask containing 1276 gm of 2-butanol and stirred overnight at room temperature. The slurry is then filtered, and the wet cake slurried in 319 gm 2-butanol and again filtered. The solids are dried overnight at 70° C. in a vacuum oven. There is obtained 144.9 gm of 1-amino-1-cyanamido-2,2-dicyanoethylene, sodium salt, 84.5% pure, or a 78.9% yield.
Name
sodium dicyanamide
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
282 mL
Type
solvent
Reaction Step One
Quantity
72.6 g
Type
reactant
Reaction Step Two
Quantity
72.6 g
Type
solvent
Reaction Step Two
Quantity
1276 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N-:1]([C:4]#[N:5])[C:2]#[N:3].[Na+].[C:7](#[N:11])[CH2:8][C:9]#[N:10].CC(O)CC>CN(C)C(=O)C>[NH2:3][C:2]([NH:1][C:4]#[N:5])=[C:8]([C:7]#[N:11])[C:9]#[N:10] |f:0.1|

Inputs

Step One
Name
sodium dicyanamide
Quantity
89 g
Type
reactant
Smiles
[N-](C#N)C#N.[Na+]
Name
Quantity
282 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
72.6 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
72.6 g
Type
solvent
Smiles
CN(C(C)=O)C
Step Three
Name
Quantity
1276 g
Type
reactant
Smiles
CC(CC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
147 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 147° C. for an additional 3 hours and 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 60° C
ADDITION
Type
ADDITION
Details
Next the reaction mixture is charged to a 2 liter flask
STIRRING
Type
STIRRING
Details
stirred overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The slurry is then filtered
FILTRATION
Type
FILTRATION
Details
again filtered
CUSTOM
Type
CUSTOM
Details
The solids are dried overnight at 70° C. in a vacuum oven
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC(=C(C#N)C#N)NC#N
Measurements
Type Value Analysis
AMOUNT: MASS 144.9 g
YIELD: PERCENTYIELD 78.9%
YIELD: CALCULATEDPERCENTYIELD 108.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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